molecular formula C21H23N3O3 B2722159 N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide CAS No. 2034475-03-9

N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide

Cat. No.: B2722159
CAS No.: 2034475-03-9
M. Wt: 365.433
InChI Key: YXEJPEIQPRDOAZ-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound combines an isochroman moiety with an imidazolidinone ring, linked through an acetamide bridge, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the isochroman-3-ylmethylamine, which is then reacted with 2-(2-oxo-3-phenylimidazolidin-1-yl)acetic acid or its derivatives. The reaction conditions often include:

    Amidation Reaction: The coupling of the amine and acid components is usually facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

    Solvent: Common solvents for this reaction include dichloromethane (DCM) or dimethylformamide (DMF).

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized for cost-effectiveness and yield. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalytic methods to reduce reaction times and improve yields.

    Purification: Implementing large-scale purification techniques such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The isochroman moiety can be oxidized to form corresponding lactones or other oxidized derivatives.

    Reduction: The imidazolidinone ring can be reduced under specific conditions to yield different reduced forms.

    Substitution: The acetamide linkage can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Nucleophiles: Various nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield lactones, while reduction could produce different imidazolidinone derivatives.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide has several applications in scientific research:

    Chemistry: It is studied for its unique reactivity and potential as a building block in organic synthesis.

    Biology: The compound’s biological activity is of interest, particularly its potential as a pharmacophore in drug design.

    Medicine: Research is ongoing into its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These could include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thus blocking substrate access.

    Receptor Modulation: It might act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Pathways Involved: The exact pathways depend on the biological context but could involve key signaling cascades such as MAPK/ERK or PI3K/Akt.

Comparison with Similar Compounds

Similar Compounds

    N-(isochroman-3-ylmethyl)-2-(2-oxo-3-methylimidazolidin-1-yl)acetamide: Similar structure but with a methyl group instead of a phenyl group.

    N-(isochroman-3-ylmethyl)-2-(2-oxo-3-ethylimidazolidin-1-yl)acetamide: Contains an ethyl group instead of a phenyl group.

    N-(isochroman-3-ylmethyl)-2-(2-oxo-3-benzylimidazolidin-1-yl)acetamide: Features a benzyl group instead of a phenyl group.

Uniqueness

N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenyl group in the imidazolidinone ring, in particular, may enhance its interaction with certain biological targets compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c25-20(22-13-19-12-16-6-4-5-7-17(16)15-27-19)14-23-10-11-24(21(23)26)18-8-2-1-3-9-18/h1-9,19H,10-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEJPEIQPRDOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NCC2CC3=CC=CC=C3CO2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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